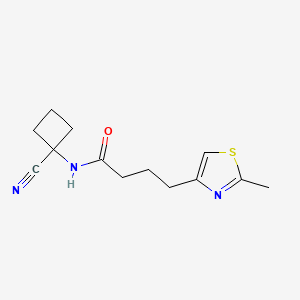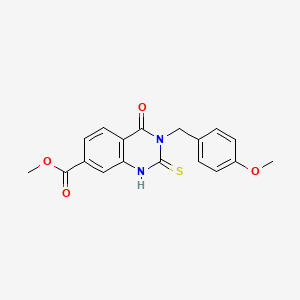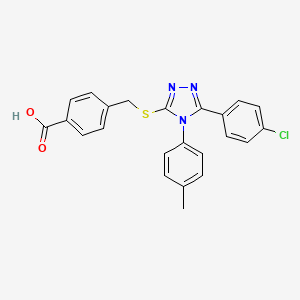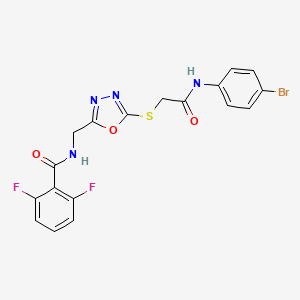![molecular formula C13H12N2O5S B2686557 4-(8-氧代-6-硫代-5,6-二氢-[1,3]二氧杂环[4,5-g]喹唑啉-7(8H)-基)丁酸 CAS No. 689228-20-4](/img/structure/B2686557.png)
4-(8-氧代-6-硫代-5,6-二氢-[1,3]二氧杂环[4,5-g]喹唑啉-7(8H)-基)丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxolinic acid is a quinoline compound that has antibacterial properties similar to nalidixic acid, which is particularly active against Enterobacteriaceae . It is an inhibitor of DNA gyrases, including DNA topoisomerases .
Molecular Structure Analysis
The molecular formula for Oxolinic acid is C13H11NO5 and its molecular weight is 261.2 .
Physical And Chemical Properties Analysis
The melting point of Oxolinic acid is 314-316 °C (with decomposition) . It is soluble in 0.5 M NaOH (50 mg/ml), with heat as needed, yielding a clear, colorless solution . This product is not soluble in DMSO or dimethylformamide .
科学研究应用
合成与表征
- 微波辅助合成:一项研究展示了杂环抗氧化剂的微波辅助合成,包括三唑并喹唑啉酮,突显了一种快速且高效的方法来生产具有中等抗氧化活性的化合物 (Sompalle & Roopan, 2016)。
- 糖基化:另一项研究探索了喹唑啉衍生物的糖基化,生产出 S-糖苷和 N-糖苷衍生物,展示了喹唑啉化合物的化学多功能性和进一步修饰的潜力 (Saleh & Abdel-megeed, 2003)。
生物活性
- 抗菌和抗氧化潜力:一项研究合成了喹唑啉-4(3H)-one 衍生物并评估了它们的体外抗菌活性,表明对测试的细菌菌株具有有效的抑制作用。一些衍生物还显示出深远的抗氧化潜力,突出了喹唑啉衍生物的治疗潜力 (Kumar et al., 2011)。
- 抗癌活性:对新型喹唑啉衍生物的研究评估了它们对 HeLa 和 MDA-MB231 癌细胞系的抗癌活性。一些化合物表现出显着的体外细胞毒性,具有作为抗癌剂的潜力 (Abuelizz et al., 2017)。
药理特性
- 受体拮抗剂:某些喹唑啉衍生物被评估了它们在 AMPA 受体上的亲和力,显示出有效的拮抗特性。这突出了喹唑啉化合物在神经科学研究中的相关性,尤其是在研究神经递质受体时 (Catarzi et al., 2010)。
新型化合物合成
- 稠合的中离子化合物:新型稠合中离子化合物(例如三唑并喹唑啉硫醇盐)的创新合成展示了探索喹唑啉衍生物以开发具有潜在科学应用的新化学实体 (Kovalenko et al., 2020)。
作用机制
Target of Action
The primary target of the compound 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid is DNA gyrases , including DNA topoisomerases . These enzymes play a crucial role in DNA replication, transcription, and recombination by controlling the topological states of DNA.
Mode of Action
4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid acts as an inhibitor of DNA gyrases and topoisomerases . It binds to these enzymes and prevents them from performing their function, which is to introduce negative supercoils (or relax positive supercoils) into the DNA molecule during DNA replication and transcription. This inhibition disrupts the normal biological processes within the cell.
Biochemical Pathways
The inhibition of DNA gyrases and topoisomerases by 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid affects the DNA replication and transcription pathways . The disruption of these pathways leads to the prevention of bacterial growth and replication, resulting in the bactericidal effect of the compound.
Pharmacokinetics
It is soluble in 05 M NaOH , which suggests that it may be well-absorbed in the body
Result of Action
The result of the action of 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid is the inhibition of bacterial growth and replication . By inhibiting the function of DNA gyrases and topoisomerases, the compound prevents the bacteria from replicating their DNA and transcribing it into RNA, which ultimately leads to the death of the bacterial cells.
Action Environment
The action, efficacy, and stability of 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound Additionally, the presence of other compounds or drugs can potentially affect the compound’s action through drug-drug interactions
属性
IUPAC Name |
4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c16-11(17)2-1-3-15-12(18)7-4-9-10(20-6-19-9)5-8(7)14-13(15)21/h4-5H,1-3,6H2,(H,14,21)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWCCCPRHUYKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{1-[(3-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2686479.png)
![Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate](/img/structure/B2686480.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2686481.png)


![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686487.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2686494.png)
